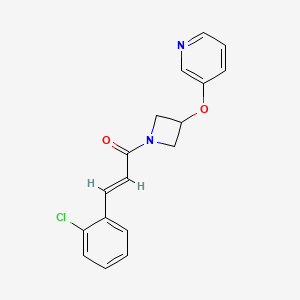

(E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one

Descripción

Propiedades

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c18-16-6-2-1-4-13(16)7-8-17(21)20-11-15(12-20)22-14-5-3-9-19-10-14/h1-10,15H,11-12H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNBKWMUGATCFC-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one typically involves a multi-step process:

Formation of the Azetidin-1-yl Intermediate: The azetidin-1-yl group can be introduced through the reaction of an appropriate amine with a suitable electrophile, such as an epoxide or a halide.

Coupling with Pyridin-3-yloxy Group: The pyridin-3-yloxy group is often introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate leaving group.

Formation of the (E)-3-(2-chlorophenyl)prop-2-en-1-one Moiety: This step involves the formation of the enone structure through aldol condensation or similar reactions, ensuring the (E)-configuration is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone moiety to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its azetidine-pyridin-3-yloxy hybrid substituent . Below is a comparative analysis with analogous chalcones:

Table 1: Structural Comparison with Analogues

Key Observations:

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Notes:

- The target compound’s absence of reported melting points or yields suggests a need for further synthetic optimization compared to high-yield analogues like compound 4h (84.2% yield) .

- IR data for pyridin-2-yl analogues (1710 cm<sup>-1</sup> C=O stretch) indicate similar electronic environments to the target compound’s enone system .

Actividad Biológica

The compound (E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the context of cancer therapeutics and kinase inhibition. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a 2-chlorophenyl moiety, an azetidine ring, and a pyridine derivative. Its chemical formula is , and it has been identified as a potential inhibitor of various kinases involved in cancer progression.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit TANK-binding kinase (TBK1) and other kinases, which play crucial roles in cellular signaling pathways associated with cancer cell proliferation and survival .

- Anticancer Activity : It targets multiple enzymes linked to cancer cell growth, including thymidylate synthase and histone deacetylases (HDACs), thereby disrupting cancer cell cycle progression .

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins, enhancing its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism involved apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase .

- Antimicrobial Activity Assessment : In vitro tests showed that the compound exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. Challenges :

- Stereoselectivity : Ensuring the (E)-configuration of the enone requires strict control of reaction pH, temperature (e.g., 60–80°C), and solvent polarity .

- Azetidine Stability : Azetidine rings are prone to ring-opening under acidic conditions; use aprotic solvents (e.g., DMF, THF) and mild bases (e.g., K₂CO₃) .

Advanced Synthesis: How can reaction yields be optimized for the pyridin-3-yloxy-azetidine coupling step?

Answer:

Optimization strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yields (up to 85%) by enhancing thermal efficiency .

- Catalyst Screening : Transition metals (e.g., Pd/Cu for cross-coupling) or organocatalysts (e.g., DMAP) enhance regioselectivity in azetidine functionalization .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve nucleophilicity of pyridin-3-ol derivatives, while dichloromethane minimizes side reactions .

Q. Data-Driven Example :

| Condition | Yield (%) | Side Products (%) |

|---|---|---|

| DMF, 80°C, 12 h | 72 | 15 (ring-opened) |

| THF, MW, 30 min | 85 | <5 |

Structural Characterization: Which spectroscopic and crystallographic methods are critical for confirming the compound’s geometry?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify enone protons (δ 6.5–7.8 ppm for vinyl H) and azetidine CH₂ groups (δ 3.5–4.5 ppm) .

- ¹³C NMR : Confirm carbonyl (δ 190–200 ppm) and aromatic carbons (δ 120–140 ppm) .

- X-ray Crystallography : Resolves stereochemistry (e.g., (E)-enone conformation) and dihedral angles between aromatic rings (e.g., 85–95° for chlorophenyl/pyridine planes) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 385.1) .

Basic Biological Screening: What in vitro assays are suitable for initial bioactivity profiling?

Answer:

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to triazole-containing ligands .

Advanced Mechanistic Studies: How can electronic effects of the 2-chlorophenyl group influence reactivity?

Answer:

- Electron-Withdrawing Effects : The chlorine atom increases electrophilicity of the enone carbonyl, enhancing susceptibility to nucleophilic attack (e.g., in Michael additions) .

- Conformational Rigidity : Ortho-chloro substitution restricts rotation of the phenyl ring, stabilizing planar enone configurations critical for π-π stacking with biological targets .

Q. Experimental Validation :

- DFT Calculations : Compare HOMO/LUMO energies of chlorophenyl vs. unsubstituted analogs to predict reactivity trends .

- Kinetic Studies : Monitor reaction rates in Diels-Alder reactions to quantify electronic effects .

Data Contradictions: How to resolve discrepancies in reported bioactivity across studies?

Answer:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required for reliable bioactivity data) .

- Solubility Adjustments : Vary DMSO concentration (≤0.1% in cell assays) to avoid false negatives from aggregation .

- Structural Confirmation : Re-examine NMR and X-ray data to ensure correct assignment of regioisomers (e.g., pyridin-3-yl vs. pyridin-4-yl substitution) .

Advanced Crystallography: What crystallographic parameters are critical for comparing polymorphs?

Answer:

- Unit Cell Dimensions : Monoclinic systems (e.g., P21/c) with a = 12.03 Å, b = 17.41 Å, c = 9.44 Å, β = 91.76° indicate packing efficiency .

- Intermolecular Interactions : Hydrogen bonds (e.g., C=O···H-N, d = 2.8 Å) and π-π stacking (3.5–4.0 Å) dictate stability and solubility .

Q. Example Data :

| Parameter | Polymorph A | Polymorph B |

|---|---|---|

| Melting Point (°C) | 162 | 155 |

| Solubility (mg/mL) | 0.8 | 2.1 |

Reaction Mechanism Elucidation: How to probe the role of the azetidine nitrogen in catalytic cycles?

Answer:

- Isotopic Labeling : Use ¹⁵N-labeled azetidine to track participation in coordination complexes via NMR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated azetidine to identify rate-determining steps .

- X-ray Absorption Spectroscopy (XAS) : Analyze bond lengths (e.g., N–metal distances) in transition-metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.